molecular formula C19H25N3O2 B13373533 N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide

N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide

Cat. No.: B13373533
M. Wt: 327.4 g/mol
InChI Key: GBAAZDKGYZIUDC-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an isopropylphenyl group, and a piperazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the furan and isopropylphenyl intermediates. These intermediates are then coupled with piperazinecarboxamide under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan derivatives, while reduction can lead to the formation of reduced piperazinecarboxamide derivatives.

Scientific Research Applications

N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazinecarboxamide derivatives and furan-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-propan-2-ylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H25N3O2/c1-15(2)16-5-7-17(8-6-16)21-9-11-22(12-10-21)19(23)20-14-18-4-3-13-24-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,20,23)

InChI Key

GBAAZDKGYZIUDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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